Quininib - 143816-42-6

Quininib

Catalog Number: EVT-281364
CAS Number: 143816-42-6
Molecular Formula: C17H13NO
Molecular Weight: 247.297
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quininib is a small-molecule drug initially identified through a chemical library screen for inhibitors of developmental ocular angiogenesis in zebrafish. [] It belongs to the quininib series, a novel collection of small molecules with anti-angiogenic, anti-vascular permeability, anti-inflammatory, and anti-proliferative activity. [] This series emerged from efforts to enhance the efficacy of the initial quininib hit through medicinal chemistry. [] Quininib's discovery and development have illuminated the potential of cysteinyl leukotriene (CysLT) receptors as therapeutic targets for various diseases. []

While the provided literature does not offer a detailed protocol for quininib synthesis, it highlights the application of medicinal chemistry approaches to develop novel quininib analogs with improved efficacy. [] These approaches likely involve structural modifications of the parent quininib molecule to optimize its pharmacological properties. Further research into synthetic procedures for quininib and its analogs would be beneficial.

Mechanism of Action

Quininib acts as a cysteinyl leukotriene (CysLT) receptor antagonist, specifically targeting CysLT1 and CysLT2. [, ] It inhibits angiogenesis through a VEGF-independent mechanism, demonstrating an additive anti-angiogenic effect when combined with the anti-VEGF biologic Bevacizumab. [] Quininib reduces cellular levels of NF-κB and calpain-2 and decreases the secretion of pro-angiogenic proteins like intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion protein-1 (VCAM-1), and VEGF. [] In colorectal cancer models, quininib and its analog 1,4-dihydroxy quininib (Q8) have shown anti-tumorigenic effects, potentially acting on the TIE-2-Angiopoietin signaling pathway. [] Q8 also modulates the tumor microenvironment by altering the secretion of inflammatory cytokines. []

Applications
  • Inhibition of Angiogenesis: Quininib effectively inhibits angiogenesis in various models, including zebrafish, human cell lines, and rodent models. [, , ] This anti-angiogenic activity is observed in both developmental and pathological angiogenesis, suggesting its potential therapeutic use in conditions characterized by aberrant blood vessel formation. [, ]

  • Treatment of Ocular Diseases: Quininib shows promise as a potential therapeutic agent for ocular neovascular pathologies like neovascular age-related macular degeneration, diabetic retinopathy, and diabetic macular edema. [, ] It effectively reduces pathological angiogenesis and retinal vascular permeability in rodent models of these diseases. []

  • Cancer Research: Quininib and its analogs, particularly 1,4-dihydroxy quininib (Q8), exhibit anti-tumorigenic effects in preclinical models of uveal melanoma and colorectal cancer. [, ] They inhibit cancer cell growth, modulate the tumor microenvironment by altering cytokine secretion, and affect pathways involved in tumor metabolism and survival. [, ] These findings highlight the potential of quininib and its derivatives as novel therapeutic agents for these cancers.

Future Directions
  • Biomarker Development: Identifying predictive biomarkers for patient stratification could personalize treatment strategies and improve clinical outcomes. For instance, high CysLT1 expression in uveal melanoma patients correlates with poor survival, suggesting its potential as a prognostic biomarker. []
  • Combination Therapies: Investigating the synergistic potential of quininib and its analogs with existing therapies could lead to more effective treatment regimens. For example, combining quininib with anti-VEGF therapies like Bevacizumab could enhance anti-angiogenic effects and overcome resistance mechanisms. []

1,4-dihydroxy quininib

    Compound Description: 1,4-dihydroxy quininib is a structural analogue of quininib. It is a more potent anti-angiogenic compound compared to the parent compound. [] Like quininib, 1,4-dihydroxy quininib is a cysteinyl leukotriene receptor-1 (CysLT1) antagonist. [] Preclinical studies suggest it may be a potential therapeutic agent for uveal melanoma (UM) [] and colorectal cancer (CRC). [] Studies have shown that it can modulate the tumor microenvironment by altering the secretion of various cytokines in both UM and CRC. [, , ] Furthermore, research indicates 1,4-dihydroxy quininib may activate ferroptosis pathways in metastatic uveal melanoma. []

(E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl (Q8)

    Compound Description: This compound, designated as Q8, is a quininib analog identified through screening for enhanced anti-angiogenic properties. [] It demonstrates greater potency in inhibiting angiogenesis compared to quininib. Q8 effectively hinders developmental angiogenesis in zebrafish and impedes various aspects of human microvascular endothelial cell behavior, including proliferation, tubule formation, and migration. [] Importantly, Q8's anti-angiogenic effects are independent of vascular endothelial growth factor (VEGF) pathways. [] It also displays an additive anti-angiogenic response when combined with the anti-VEGF drug bevacizumab. [] Q8's mechanism of action involves antagonism of CysLT1, leading to a decrease in cellular levels of NF-κB and calpain-2 and reduced secretion of pro-angiogenic proteins like intercellular adhesion molecule-1, vascular cell adhesion protein-1, and VEGF. []

Properties

CAS Number

143816-42-6

Product Name

Quininib

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol

Molecular Formula

C17H13NO

Molecular Weight

247.297

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O

Solubility

Soluble in DMSO

Synonyms

Quininib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.